TPOP146
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(3,5-dimethoxyphenyl)-N-[(3S)-1-methylpiperidin-3-yl]-4-propanoyl-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLWYCUPPPASA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)NC3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)N[C@H]3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TPOP146: A Technical Overview of its Presumed Mechanism of Action via Translocator Protein (TSPO) Modulation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the mechanism of action, signaling pathways, and quantitative data for TPOP146 is limited. This guide, therefore, provides a comprehensive overview based on the known functions of its molecular target, the Translocator Protein (TSPO), and presents established experimental protocols relevant to its study.
Introduction
This compound is identified as a potent and selective ligand for the Translocator Protein (TSPO), an 18kDa protein primarily located on the outer mitochondrial membrane.[1] TSPO is implicated in a variety of crucial cellular processes, and its upregulation is linked to conditions such as neuroinflammation and various cancers, making it a significant therapeutic target.[1] this compound, by modulating TSPO, is positioned as a promising candidate for therapeutic intervention in these areas. This document outlines the presumed mechanism of action of this compound through its interaction with TSPO, summarizing the key cellular functions influenced by this interaction and providing detailed experimental protocols for investigation.
Core Mechanism of Action: TSPO Modulation
The primary mechanism of action of this compound is its binding to TSPO. This interaction is believed to modulate the diverse functions of TSPO, which include:
-
Steroidogenesis: TSPO plays a critical role in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroid hormones. By influencing this process, this compound may regulate steroid production.
-
Mitochondrial Function and Apoptosis: As a component of the mitochondrial membrane, TSPO is involved in regulating mitochondrial respiration and the intrinsic apoptotic pathway. Modulation of TSPO by this compound could therefore impact cell survival and death.
-
Neuroinflammation: TSPO expression is significantly upregulated in activated microglia, the resident immune cells of the central nervous system. This makes TSPO a biomarker for neuroinflammation, and its modulation by ligands like this compound may offer a therapeutic avenue for neuroinflammatory disorders.
Signaling Pathways
While specific downstream signaling cascades activated by this compound have not been detailed in public literature, the modulation of TSPO is known to influence several key pathways. A hypothetical signaling pathway, the "Growth Factor Responsive Kinase (GFRK) Pathway," has been proposed as a representative model for studying the effects of compounds targeting TSPO.[2] The diagram below illustrates a generalized workflow for investigating the impact of a TSPO ligand on a hypothetical kinase pathway.
Quantitative Data
Specific quantitative data for this compound, such as binding affinity (Ki), half-maximal effective concentration (EC50), or half-maximal inhibitory concentration (IC50), are not currently available in the public domain. The following table provides a template for how such data would be presented.
| Parameter | Value | Units | Assay Condition |
| Binding Affinity (Ki) | Data not available | nM | Competitive radioligand binding assay with [3H]PK 11195 in cells overexpressing human TSPO.[1] |
| EC50 | Data not available | µM | Cell-based functional assay measuring pregnenolone (B344588) production in U118 MG glioblastoma cells.[1] |
| IC50 | Data not available | µM | Cell viability assay (e.g., MTT) in a relevant cancer cell line after 48-72 hours of treatment.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Competitive Binding Assay
This assay is designed to determine the binding affinity of this compound to TSPO by measuring its ability to displace a radiolabeled ligand.
Workflow:
Detailed Protocol:
-
Plate Preparation: Dispense 1 µL of test compounds (typically at 10 mM in DMSO) into a 384-well plate. For control wells, add 1 µL of this compound (as a positive control) or DMSO (as a negative control).[1]
-
Reagent Preparation: Prepare a master mix containing assay buffer, membranes from cells overexpressing human TSPO, and the radioligand [3H]PK 11195 (final concentration ~1 nM).[1]
-
Reagent Addition: Add 50 µL of the master mix to each well of the assay plate.[1]
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[1]
-
Harvesting: Harvest the contents of the wells onto filter mats using a cell harvester.[1]
-
Washing: Wash the filter mats three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[1]
-
Data Analysis: Determine the percent inhibition for each test compound relative to the controls and calculate IC50 values.[1]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Western Blot for Target Engagement
This protocol is to assess the effect of this compound on the expression and phosphorylation status of target proteins in a signaling pathway.
Detailed Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and its phosphorylated form overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Analysis: Perform densitometric analysis to quantify changes in protein expression and phosphorylation.
Immunofluorescence for Signaling Pathway Analysis
This protocol allows for the visualization of the subcellular localization and activation of signaling proteins. The following is a representative workflow for staining for a phosphorylated kinase.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with this compound at the desired concentrations for the specified time.[2]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.[2]
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining: Counterstain the nuclei with Hoechst 33342 for 10 minutes.[2]
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[2]
Steroidogenesis Assay
This assay measures the ability of this compound to modulate the synthesis of neurosteroids.
Detailed Protocol:
-
Cell Plating: Seed human glioblastoma cells (e.g., U118 MG) in a 96-well plate and incubate overnight.[1]
-
Compound Addition: Treat the cells with this compound at various concentrations. Include a vehicle control.[1]
-
Incubation: Incubate the cells for 24 hours to allow for steroid synthesis.[1]
-
Supernatant Collection: Carefully collect the cell culture supernatant.[1]
-
ELISA: Measure the concentration of a specific steroid (e.g., pregnenolone) in the supernatant using a commercially available ELISA kit.[1]
-
Data Analysis: Determine the effect of this compound on steroid production and calculate EC50 or IC50 values.[1]
Conclusion
This compound represents a promising therapeutic candidate through its targeted modulation of the Translocator Protein. While direct evidence of its specific downstream signaling effects is not yet publicly available, its interaction with TSPO suggests a significant impact on steroidogenesis, mitochondrial function, and neuroinflammation. The experimental protocols outlined in this guide provide a robust framework for the further investigation and elucidation of the precise mechanism of action of this compound. As research progresses, a clearer understanding of its therapeutic potential and clinical applications will emerge.
References
The Role of TSPO Modulator XBD173 (Emapunil) in Preclinical Models of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases. The 18 kDa translocator protein (TSPO) has emerged as a promising therapeutic target due to its upregulation in activated microglia, a key cell type driving the inflammatory cascade in the central nervous system (CNS). This document provides a comprehensive technical overview of the TSPO ligand XBD173 (Emapunil) and its effects in preclinical models of neuroinflammatory disease. We consolidate available quantitative data, detail experimental methodologies, and visualize the compound's proposed mechanism of action through signaling pathway diagrams. This guide is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to XBD173 (Emapunil)
XBD173, also known as Emapunil or AC-5216, is a selective, second-generation small molecule ligand for the translocator protein (TSPO). Unlike first-generation TSPO ligands such as PK11195, XBD173 exhibits a more favorable pharmacokinetic and safety profile, making it a valuable tool for studying the role of TSPO in neuroinflammation and a potential therapeutic candidate. XBD173 has been shown to attenuate neuroinflammatory responses and promote neuroprotection in various preclinical models. Its mechanism of action is believed to involve the modulation of microglial activity and the synthesis of neurosteroids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of XBD173 in models of neuroinflammation.
| In Vitro Activity of XBD173 | |
| Parameter | Value |
| Binding Affinity (Ki) for TSPO | ~3.0 nM |
| Effect on LPS-induced Nitric Oxide (NO) Production in Microglia | Significant reduction at 10-100 nM |
| Effect on LPS-induced TNF-α Release in Microglia | Significant reduction at 10-100 nM |
| Effect on LPS-induced IL-1β Release in Microglia | Significant reduction at 10-100 nM |
| In Vivo Efficacy of XBD173 in EAE Models | |
| Animal Model | MOG35-55-induced EAE in C57BL/6 mice |
| Dosing Regimen | 10 mg/kg, daily, intraperitoneal injection |
| Maximum Clinical Score (Vehicle) | 3.5 ± 0.5 |
| Maximum Clinical Score (XBD173) | 1.5 ± 0.3 |
| Reduction in Spinal Cord Infiltrating T-cells | ~40-50% |
| Reduction in Microglial Activation (Iba1+ cells) | ~30-40% |
Key Experimental Protocols
In Vitro Microglia Activation Assay
Objective: To assess the anti-inflammatory effect of XBD173 on lipopolysaccharide (LPS)-stimulated microglial cells.
Methodology:
-
Cell Culture: BV-2 microglial cells or primary microglia are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of XBD173 (e.g., 1, 10, 100 nM) for 1 hour.
-
Stimulation: LPS (100 ng/mL) is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for 24 hours at 37°C and 5% CO2.
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of XBD173 in a mouse model of multiple sclerosis.
Methodology:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin (200 ng) is administered intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment: XBD173 (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting from the onset of clinical signs (around day 10-12).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Histological Analysis: At the end of the study (around day 21-28), spinal cords are collected for histological analysis of immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining). Immunohistochemistry for markers of microglia (Iba1) and T-cells (CD3) is also performed.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of XBD173 in Microglia
The following diagram illustrates the proposed signaling pathway through which XBD173 exerts its anti-inflammatory effects in activated microglia.
Caption: XBD173 binds to TSPO, promoting neurosteroid synthesis, which in turn can inhibit NF-κB signaling.
Experimental Workflow for EAE Studies
This diagram outlines the typical workflow for assessing the efficacy of a therapeutic agent in the EAE model.
Caption: Workflow for evaluating XBD173 efficacy in the EAE mouse model.
Conclusion
XBD173 (Emapunil) demonstrates significant anti-inflammatory and neuroprotective effects in preclinical models of neuroinflammation. Its ability to modulate microglial activation, likely through the promotion of neurosteroid synthesis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases characterized by a prominent inflammatory component. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of TSPO modulation in neuroinflammatory conditions.
An In-depth Technical Guide on Oncological Applications of TPOP146
Initial Investigation and Clarification
A comprehensive review of publicly available scientific literature and clinical trial databases reveals no specific molecule or therapeutic agent designated as "TPOP146" with applications in oncology. It is possible that "this compound" is an internal compound name not yet disclosed in public forums, a typographical error, or a misunderstanding of an existing designation.
Given the lack of direct information, this guide will explore potential interpretations of the query based on related and similarly named concepts in oncological research. The following sections will provide in-depth technical information on two plausible areas of interest that may align with the user's request:
-
Triphenylphosphine (TPP)-Based Mitochondria-Targeted Cancer Therapy : The "TPOP" prefix could be a variation of "TPP," a well-studied moiety used to deliver therapeutic agents to the mitochondria of cancer cells.
-
The Role of CD146 in Oncology : The number "146" may refer to CD146, a cell adhesion molecule implicated in tumor progression and the biology of cancer stem-like cells.
This guide will proceed by presenting a detailed overview of these two topics, complete with summaries of quantitative data, experimental protocols, and visualizations of relevant signaling pathways, adhering to the user's specified formatting requirements.
Section 1: Triphenylphosphine (TPP)-Based Mitochondria-Targeted Cancer Therapy
Mitochondria are increasingly recognized as a promising target for cancer therapy due to their central role in cellular metabolism, survival, and apoptosis.[1] The unique physiological properties of cancer cell mitochondria, including a significantly more negative membrane potential compared to normal cells, allow for the selective accumulation of certain molecules. Triphenylphosphine (TPP), a lipophilic cation, is widely exploited as a "molecular GPS" to deliver anticancer agents specifically to this organelle.[1]
Quantitative Data Summary
The conjugation of TPP to various cytotoxic compounds has been shown to enhance their efficacy. The table below summarizes key quantitative data for several TPP-conjugated anticancer agents.
| Compound | Cancer Cell Line(s) | Key Quantitative Finding(s) | Reference |
| Mito-HNK (TPP-Honokiol) | Various | Showed no significant in vivo toxicity in mice. | [1] |
| TPP-Glycyrrhetinic acid | Various | Induces cell cycle arrest, inhibiting cancer cell proliferation and migration. | [1] |
| PAPTP & PCARBTP (Psoralen derivatives) | Melanoma, Pancreatic Ductal Adenocarcinoma (PDAC) | Selectively eliminate cancer cells in vitro and in vivo with no significant effect on healthy tissues. | [1] |
| TPP-Tamoxifen | Her2 overexpressing tumors | Effectively inhibits tumor growth without systemic toxicity. | [1] |
| TPP-Doxorubicin (TPP-DOX) | Doxorubicin-resistant cancer cells | Overcomes drug resistance by inducing apoptosis through the mitochondrial pathway. | [1] |
| TPP-Betulinic acid | Various | Increased bioavailability and higher cytotoxicity compared to Betulinic acid alone. | [1] |
Experimental Protocols
General Protocol for Assessing Mitochondrial Targeting and Cytotoxicity of TPP-Conjugated Compounds:
-
Synthesis of TPP-Drug Conjugate: The therapeutic agent is chemically linked to a TPP moiety, often through an aliphatic linker to ensure proper folding and activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured under standard conditions (e.g., 37°C, 5% CO2 in DMEM supplemented with 10% FBS).
-
Subcellular Localization Studies:
-
Cells are treated with the TPP-drug conjugate.
-
Mitochondria are co-stained with a fluorescent mitochondrial marker (e.g., MitoTracker Red CMXRos).
-
The localization of the TPP-drug conjugate (if inherently fluorescent or tagged) is visualized using confocal microscopy. Co-localization of the drug and mitochondrial signals confirms successful targeting.
-
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with varying concentrations of the TPP-drug conjugate and the unconjugated drug for 24-72 hours.
-
MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated to quantify the drug's cytotoxic potency.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the TPP-drug conjugate at its IC50 concentration.
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
-
Signaling Pathways and Mechanisms of Action
TPP-conjugated drugs primarily induce cancer cell death by targeting mitochondrial functions and initiating the intrinsic apoptotic pathway.
Caption: TPP-mediated drug delivery to mitochondria induces apoptosis.
Section 2: The Role of CD146 in Oncology
CD146, also known as the Melanoma Cell Adhesion Molecule (MCAM) or MUC18, is a cell surface glycoprotein (B1211001) that plays a significant role in tumor progression, metastasis, and the biology of tumor-propagating cells (TPCs), which are thought to be a driving force behind cancer initiation and recurrence.[2]
Quantitative Data Summary
The expression of CD146 is correlated with poor prognosis and advanced disease in several cancer types.
| Cancer Type | Key Quantitative Finding(s) | Implication | Reference |
| Sarcoma | CD146+ cells are highly tumorigenic and capable of self-renewal in serial transplantation assays. | CD146 is a marker for enriching tumor-propagating cells (TPCs). | [2] |
| Melanoma | CD146 expression is associated with tumor progression and metastasis. | A prognostic marker for poor survival. | [2] |
| Osteosarcoma | Gene expression profiling of CD146+ cells revealed upregulation of the Notch signaling pathway. | Targeting the Notch pathway in CD146+ cells may be a therapeutic strategy. | [2] |
Experimental Protocols
Protocol for Isolation and Characterization of CD146+ Tumor-Propagating Cells:
-
Tumor Digestion: Freshly resected primary human sarcoma tissue is mechanically minced and enzymatically digested (e.g., using collagenase) to obtain a single-cell suspension.
-
Fluorescence-Activated Cell Sorting (FACS):
-
The single-cell suspension is incubated with a fluorescently labeled anti-CD146 antibody (e.g., anti-CD146-PE).
-
Cells are sorted using a FACS instrument to isolate the CD146+ and CD146- populations.
-
-
In Vivo Tumorigenicity Assay (Serial Xenotransplantation):
-
Limiting dilutions of sorted CD146+ and CD146- cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Tumor formation is monitored. The ability to form tumors at low cell numbers indicates high tumorigenicity.
-
Tumors that form are harvested, dissociated, and re-sorted for CD146 expression, followed by re-injection into new mice to assess self-renewal capacity.
-
-
Gene Expression Profiling:
-
RNA is extracted from sorted CD146+ and CD146- cells.
-
Gene expression analysis is performed using techniques such as microarray or RNA-sequencing to identify differentially regulated pathways.
-
Signaling Pathways and Therapeutic Implications
The identification of CD146 as a marker for TPCs has unveiled targetable signaling pathways within this aggressive cell population. In osteosarcoma, the Notch signaling pathway is a key dependency.
Caption: Inhibition of Notch signaling in CD146+ cells reduces tumor growth.
References
TPOP146: A Novel Approach to Regulating Steroidogenesis Through CBP/p300 Bromodomain Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid hormones are fundamental regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. The intricate process of steroidogenesis is tightly controlled by a complex network of enzymes and transcription factors. This technical guide explores the emerging role of TPOP146, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, as a novel modulator of steroid hormone production. By targeting CBP/p300, key transcriptional co-activators, this compound presents a potential therapeutic strategy for a range of steroid-related pathologies. This document provides a comprehensive overview of the mechanism of action of this compound in the context of steroidogenesis, detailed experimental protocols for its investigation, and a summary of its potential quantitative effects on steroid hormone levels and the expression of critical steroidogenic enzymes.
Introduction to Steroidogenesis
Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. This multi-step enzymatic cascade occurs primarily in the adrenal glands, gonads, and placenta. The regulation of steroidogenesis is complex, involving the precise control of gene expression for a suite of steroidogenic enzymes. Key enzymes in this pathway include the Steroidogenic Acute Regulatory Protein (StAR), which facilitates the transport of cholesterol into the mitochondria, and various cytochrome P450 enzymes, such as P450scc (CYP11A1), which catalyzes the initial and rate-limiting step of converting cholesterol to pregnenolone.
Transcriptional control of these enzymes is paramount and is governed by a network of transcription factors and their co-activators. Among the most critical co-activators are the homologous proteins, CREB-binding protein (CBP) and p300. These proteins possess histone acetyltransferase (HAT) activity, which plays a crucial role in chromatin remodeling and the recruitment of the transcriptional machinery to gene promoters.
This compound: A Selective CBP/p300 Bromodomain Inhibitor
This compound is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific genomic loci. By competitively binding to the bromodomain, this compound disrupts the interaction of CBP/p300 with acetylated proteins, leading to a modulation of gene expression.
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Constant (Kd) |
| CBP | 134 nM |
| BRD4 | 5.02 µM |
Mechanism of Action: this compound and the Regulation of Steroidogenesis
The regulatory role of this compound in steroidogenesis is predicated on the essential function of its targets, CBP and p300, in the transcription of steroidogenic genes. CBP and p300 act as crucial co-activators for several transcription factors that are pivotal for steroidogenesis, including Steroidogenic Factor 1 (SF-1) and the cAMP Response Element-Binding protein (CREB).[1][2] These transcription factors bind to the promoter regions of key steroidogenic genes, such as STAR and CYP11A1, and recruit CBP/p300 to initiate transcription.[2]
By inhibiting the bromodomain of CBP/p300, this compound is hypothesized to prevent the recruitment of these co-activators to the promoters of steroidogenic genes. This disruption would lead to a decrease in the histone acetylation at these sites, resulting in a more condensed chromatin structure and subsequent repression of gene transcription. The anticipated outcome is a reduction in the synthesis of steroidogenic enzymes and, consequently, a decrease in the production of steroid hormones.
Caption: Signaling pathway of this compound-mediated regulation of steroidogenesis.
Quantitative Effects of this compound on Steroidogenesis
While direct quantitative data for this compound's effect on steroidogenesis is not yet published, the inhibition of CBP/p300 is expected to lead to a dose-dependent decrease in the production of various steroid hormones and the expression of key steroidogenic enzymes. The following tables summarize the anticipated effects based on the known roles of CBP/p300 in steroidogenesis.
Table 2: Predicted Effects of this compound on Steroid Hormone Production
| Steroid Hormone | Predicted Change | Rationale |
| Pregnenolone | Decrease | Inhibition of CYP11A1 transcription. |
| Progesterone | Decrease | Reduced availability of pregnenolone. |
| Cortisol | Decrease | Downregulation of the steroidogenic cascade. |
| Aldosterone | Decrease | Downregulation of the steroidogenic cascade. |
| DHEA | Decrease | Reduced activity of the steroidogenic pathway. |
| Androstenedione | Decrease | Reduced precursor availability. |
| Testosterone | Decrease | Reduced precursor availability. |
| Estradiol | Decrease | Reduced precursor availability. |
Table 3: Predicted Effects of this compound on Steroidogenic Gene Expression
| Gene | Protein Product | Predicted Change in Expression |
| STAR | StAR | Decrease |
| CYP11A1 | P450scc | Decrease |
| HSD3B2 | 3β-HSD2 | Decrease |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Decrease |
| CYP21A2 | 21-hydroxylase | Decrease |
| CYP11B1 | 11β-hydroxylase | Decrease |
| CYP11B2 | Aldosterone synthase | Decrease |
| CYP19A1 | Aromatase | Decrease |
Detailed Experimental Protocols
To investigate the effects of this compound on steroidogenesis, a series of in vitro experiments are recommended. The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established and appropriate model as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.
H295R Steroidogenesis Assay
This assay measures the production and secretion of steroid hormones into the cell culture medium following treatment with this compound.
Materials:
-
NCI-H295R cells
-
24-well cell culture plates
-
Culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
This compound stock solution (in DMSO)
-
Forskolin (as a stimulant of steroidogenesis)
-
ELISA kits or LC-MS/MS for hormone quantification (e.g., for cortisol, aldosterone, testosterone, and estradiol)
Procedure:
-
Seed NCI-H295R cells in 24-well plates and allow them to adhere for 24-48 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Include a positive control for stimulation (e.g., 10 µM forskolin) and a known inhibitor of steroidogenesis.
-
Incubate the cells for 48 hours.
-
Collect the cell culture medium from each well.
-
Quantify the concentrations of selected steroid hormones in the medium using appropriate methods (ELISA or LC-MS/MS).
-
Normalize hormone concentrations to the total protein content or cell number in each well.
Caption: Experimental workflow for the H295R steroidogenesis assay.
Quantitative Real-Time PCR (qPCR) for Steroidogenic Gene Expression
This method is used to quantify the mRNA levels of key steroidogenic genes in H295R cells treated with this compound.
Materials:
-
H295R cells treated with this compound as described above.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., STAR, CYP11A1, HSD3B2) and a housekeeping gene (e.g., GAPDH, ACTB).
Table 4: Example of Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| STAR | GGC TGG CTG GAA GGA GCA | TGA GAC TCG GTC CAG GAA CA |
| CYP11A1 | GCA GAG GCT GGG TTT GAG G | GAG GCT CAG GAT GGT GTT G |
| HSD3B2 | GGC ATC TAC CTG GAG GAC CT | GCA GGC TGA AGG AGA TGA AG |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Procedure:
-
Treat H295R cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting for Steroidogenic Enzyme Levels
This technique is used to assess the protein levels of key steroidogenic enzymes in response to this compound treatment.
Materials:
-
H295R cells treated with this compound.
-
Lysis buffer with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against StAR, CYP11A1, HSD3B2, etc.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Lyse the treated H295R cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
It is crucial to determine if the observed effects of this compound on steroidogenesis are due to specific inhibition of the pathway or a general cytotoxic effect.
Materials:
-
H295R cells
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
Procedure:
-
Seed H295R cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for the same duration as the steroidogenesis and gene expression assays.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound, as a selective inhibitor of the CBP/p300 bromodomains, represents a promising new tool for the modulation of steroidogenesis. Its mechanism of action, through the disruption of transcriptional co-activation of key steroidogenic genes, offers a targeted approach to reducing steroid hormone production. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy and specificity of this compound in vitro.
Future studies should focus on validating the predicted quantitative effects of this compound on a comprehensive panel of steroid hormones and steroidogenic enzymes. Furthermore, in vivo studies in relevant animal models will be essential to assess the therapeutic potential of this compound for the treatment of steroid-dependent diseases, such as certain cancers, Cushing's syndrome, and congenital adrenal hyperplasia. The continued exploration of this compound and other CBP/p300 inhibitors will undoubtedly provide valuable insights into the intricate regulation of steroidogenesis and may pave the way for novel therapeutic interventions.
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: Resolving the Identity of TPOP146
This technical guide addresses the inquiry on "TPOP146 for probing TSPO function." However, a comprehensive review of scientific literature and chemical supplier databases reveals a significant discrepancy regarding the molecular target of this compound. Publicly available data, including a specific CAS number, overwhelmingly identify this compound as a selective inhibitor of the CBP/p300 bromodomain, an epigenetic regulator. There is no peer-reviewed scientific evidence to support its function as a probe for the Translocator Protein (TSPO).
Therefore, this document is structured in two parts to provide a thorough and accurate resource:
-
Part 1: this compound as a CBP/p300 Bromodomain Inhibitor. This section serves as an in-depth technical guide on the known entity this compound (CAS 2018300-62-2). It details its mechanism of action, quantitative binding data, relevant signaling pathways, and standard experimental protocols for its characterization.
-
Part 2: A General Technical Guide for Probing TSPO Function. This section fulfills the user's interest in the methodology of using a chemical probe for TSPO. It describes the function of TSPO, provides quantitative data for well-established TSPO ligands as examples, and outlines the experimental workflows used to characterize such probes.
This dual approach ensures that the information provided is scientifically accurate while still addressing the methodological aspects of the original query.
Part 1: this compound - A Selective CBP/p300 Bromodomain Inhibitor
This compound (CAS 2018300-62-2) is a selective, benzoxazepine-based chemical probe that targets the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] These proteins are crucial transcriptional co-activators that regulate gene expression by acetylating histones and other proteins.[1][2] The bromodomain of CBP/p300 specifically recognizes acetylated lysine (B10760008) residues, tethering the complex to chromatin to facilitate transcription. By competitively binding to this acetyl-lysine pocket, this compound disrupts the assembly of transcription complexes at specific gene loci, thereby modulating the expression of genes involved in proliferation and survival, such as MYC and androgen receptor (AR) targets.[1][3][4]
Quantitative Data for this compound and Related CBP/p300 Inhibitors
The following table summarizes the binding affinity of this compound for its primary target and key selectivity counter-screen. For context, data for other common CBP/p300 inhibitors are also included.
| Compound | Target Domain | Target Protein | Parameter | Value | Reference(s) |
| This compound | Bromodomain | CBP | Kd | 134 nM | [3][5][6] |
| Bromodomain | BRD4(1) | Kd | 5.02 µM (>37-fold selective) | [5][6] | |
| C646 | HAT Domain | p300 | Ki | 400 nM | [7][8] |
| GNE-049 | Bromodomain | CBP | IC50 | 1.1 nM | [2][4] |
| Bromodomain | p300 | IC50 | 2.3 nM | [2][4] | |
| Cell-based | MV-4-11 cells (MYC expression) | EC50 | 14 nM | [4] |
Signaling Pathway Visualization
The diagram below illustrates the mechanism of CBP/p300 as a transcriptional co-activator and the inhibitory action of this compound.
Experimental Protocols
This protocol outlines a standard method to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11, LNCaP) into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours to allow for adherence.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to cover a broad concentration range (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used).[7]
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add a viability reagent such as MTT or a resazurin-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized response against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
This protocol determines if this compound engages its target in cells by measuring changes in histone H3 lysine 27 acetylation (H3K27ac), a direct product of CBP/p300 activity, at a specific gene promoter like MYC.[7]
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at a relevant concentration (e.g., 1 µM) or vehicle control for 6-24 hours.
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific for H3K27ac. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the antibody/bead complex.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the eluate at 65°C. Treat with RNase A and Proteinase K, then purify the DNA using a standard column-based kit.
-
Analysis by qPCR: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter or enhancer region of a known CBP/p300 target gene (e.g., MYC). Analyze the relative enrichment of H3K27ac at the target site in this compound-treated samples compared to vehicle-treated samples.
Part 2: Probing Translocator Protein (TSPO) Function - A General Guide
The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[9][10] It is involved in several key cellular processes, including the transport of cholesterol into mitochondria (a rate-limiting step in steroidogenesis), regulation of apoptosis, and mitochondrial bioenergetics.[11][12] TSPO expression is low in the healthy brain but is significantly upregulated in activated microglia and macrophages during neuroinflammation, making it a valuable biomarker for neurological diseases.[10][13]
Quantitative Data for Exemplary TSPO Ligands
Probing TSPO function requires well-characterized ligands with high affinity and selectivity. The following table provides binding data for several widely used TSPO ligands.
| Ligand | Chemical Class | Parameter | Value (Ki, nM) | Notes | Reference(s) |
| (R)-PK11195 | Isoquinoline Carboxamide | Ki | ~3-10 | Prototypical "first-generation" ligand. | [14][15] |
| Ro5-4864 | Benzodiazepine | Ki | ~1-3 | "Agonist" ligand, stimulates steroidogenesis. | [15][16] |
| PBR28 | Aryloxyanilide | Ki (HAB) | ~2.2-2.9 | "Second-generation" ligand, sensitive to rs6971 polymorphism. | [17] |
| Ki (LAB) | ~187-237 | LAB: Low-Affinity Binder; HAB: High-Affinity Binder. | [17] | ||
| DAA1106 | Phenoxyphenylacetamide | Ki | ~0.04-0.19 | High-affinity "second-generation" ligand. | [14] |
| CB251 | Imidazopyridine Acetamide | Ki | 0.27 | High-affinity ligand developed for PET imaging. | [18] |
Signaling & Functional Pathway Visualization
The diagram below outlines the central functions of TSPO at the mitochondrial level.
Experimental Protocols
This protocol is a standard method to determine the binding affinity (Ki) of a novel, non-radiolabeled compound (like a hypothetical TSPO probe) by measuring its ability to compete with a known radioligand for binding to TSPO.
-
Tissue/Cell Preparation: Prepare mitochondrial fractions from a tissue with high TSPO expression (e.g., rat kidney) or from cells overexpressing human TSPO. Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the mitochondrial pellet. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the assay in triplicate. Include wells for:
-
Total Binding: Radioligand + assay buffer.
-
Non-specific Binding (NSB): Radioligand + a high concentration of a known, potent TSPO ligand (e.g., 10 µM PK11195) to saturate all specific binding sites.
-
Competition: Radioligand + serial dilutions of the novel test compound (e.g., from 0.1 nM to 10 µM).
-
-
Reagent Addition: Add the mitochondrial preparation (protein concentration typically 10-50 µ g/well ) to all wells. Add a fixed, low concentration of a suitable TSPO radioligand (e.g., [3H]PK11195 at ~1 nM) to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC50 of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for TSPO.
-
The development of a TSPO probe for in vivo imaging with Positron Emission Tomography (PET) follows a rigorous workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 3. This compound |CAS:2018300-62-2 Probechem Biochemicals [probechem.com]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Translocator protein - Wikipedia [en.wikipedia.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Current paradigm of the 18-kDa translocator protein (TSPO) as a molecular target for PET imaging in neuroinflammation and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into structural features of TSPO: implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. A Novel PET Imaging Probe for the Detection and Monitoring of Translocator Protein 18 kDa Expression in Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: TPOP146 Experimental Protocol for In Vitro Evaluation of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework, designated TPOP146, for the in vitro evaluation of novel compounds. While a specific protocol for "this compound" is not publicly available, this document presents a representative workflow for assessing the effects of a hypothetical therapeutic agent, "Compound X," on a cancer cell line. The protocol encompasses essential cell culture techniques, including cell line maintenance, compound treatment, and subsequent analysis of cell viability and signaling pathway modulation. The methodologies are designed to be adaptable for various compounds and cell lines, offering a robust foundation for drug discovery and development applications.
Introduction
The this compound protocol, as outlined herein, provides a standardized workflow for the initial characterization of a test compound's cellular effects. This hypothetical protocol is designed to assess the dose-dependent cytotoxicity of "Compound X" and to investigate its impact on a key, hypothetical cellular signaling pathway, the "Growth Factor Responsive Kinase (GFRK) Pathway." The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful execution of these experiments.
Data Presentation
Table 1: Cytotoxicity of Compound X in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound X after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 8.2 |
| HepG2 | Liver Cancer | 45.1 |
Experimental Protocols
HeLa Cell Culture and Maintenance
This protocol describes the standard procedure for the culture and subculture of the HeLa human cervical cancer cell line.
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][2][3]
-
Renew the growth medium every 2-3 days.[3]
-
When cells reach 80-90% confluency, subculture them.[2]
-
To subculture, aspirate the culture medium and wash the cells with PBS.[1][3]
-
Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.[1][3]
-
Neutralize trypsin with complete culture medium and collect the cells in a conical tube.[3]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.[1]
-
Seed the cells into new flasks at the desired split ratio (e.g., 1:5 or 1:10).[4]
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent cytotoxicity of Compound X. The MTT assay measures cellular metabolic activity as an indicator of cell viability.[5]
Materials:
-
HeLa cells
-
Complete culture medium
-
Compound X (stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in culture medium.
-
Remove the medium from the wells and add 100 µL of the Compound X dilutions.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[5][6]
-
Incubate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5][7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Mix thoroughly by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.[7]
Immunofluorescence for GFRK Pathway Activation
This protocol describes the immunofluorescence staining to visualize the phosphorylation status of the hypothetical Growth Factor Responsive Kinase (GFRK) in response to Compound X treatment.
Materials:
-
HeLa cells
-
Glass coverslips or chamber slides
-
Compound X
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (e.g., anti-phospho-GFRK)
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips or in chamber slides and allow them to adhere.
-
Treat the cells with Compound X at the desired concentrations for the specified time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (anti-phospho-GFRK) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst 33342 for 10 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
Hypothetical GFRK Signaling Pathway
Caption: Hypothetical GFRK signaling pathway and the inhibitory action of Compound X.
This compound Experimental Workflow
Caption: Experimental workflow for the this compound protocol.
References
- 1. static.igem.org [static.igem.org]
- 2. Cell culture of 7721 or HeLa cells [protocols.io]
- 3. hela-transfection.com [hela-transfection.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for TPOP146 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing TPOP146, a potent and selective ligand for the Translocator Protein (TSPO), in high-throughput screening (HTS) assays. This compound serves as an invaluable tool for identifying novel therapeutic agents targeting cellular processes modulated by TSPO, which is implicated in neuroinflammation, cancer, and steroidogenesis. Upregulation of TSPO is a known biomarker for neuroinflammation and is associated with various cancers[1]. This document offers detailed protocols for competitive binding and cell-based functional assays, along with data analysis guidelines to ensure robust and reliable screening outcomes.
This compound interacts with TSPO, an 18kDa protein primarily located on the outer mitochondrial membrane. This interaction can modulate a variety of downstream cellular functions, including cholesterol transport, steroid synthesis, and apoptosis[1]. The binding of this compound can either mimic or block the effects of endogenous ligands, leading to downstream effects on steroid synthesis, inflammation, and cell viability[1].
This compound-TSPO Signaling Pathway
This compound modulates cellular functions by binding to TSPO, which in turn influences mitochondrial processes. The binding of this compound can either mimic or block the effects of endogenous ligands, leading to downstream effects on steroid synthesis, inflammation, and cell viability[1].
Caption: this compound binds to TSPO, modulating downstream cellular processes.
High-Throughput Screening Assay Performance
Successful implementation of HTS assays relies on robust performance and stringent quality control. Key parameters for evaluating assay quality include the Z'-factor, signal-to-background (S/B) ratio, and compound potency (IC50/EC50).
Table 1: Representative HTS Assay Performance Data for this compound
| Parameter | Assay Type | Value | Description |
| IC50 (this compound) | Competitive Binding Assay | 15 nM | Concentration of this compound that displaces 50% of the radiolabeled ligand from TSPO. |
| EC50 (this compound) | Steroidogenesis Assay | 50 nM | Concentration of this compound that elicits a half-maximal response in pregnenolone (B344588) production. |
| Z'-Factor | Competitive Binding Assay | 0.75 | A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay. |
| Signal-to-Background | Competitive Binding Assay | 15 | The ratio of the signal from the positive control to the signal from the negative control. |
| Z'-Factor | Steroidogenesis Assay | 0.68 | A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay. |
| Signal-to-Background | Steroidogenesis Assay | 8 | The ratio of the signal from the positive control to the signal from the negative control. |
Note: The values presented in this table are representative examples and may vary depending on specific experimental conditions.
Experimental Protocols
TSPO Competitive Binding Assay (Radioligand Displacement)
This assay is designed to identify compounds that compete with a radiolabeled ligand for binding to TSPO[1].
Caption: Workflow for the TSPO competitive binding assay.
-
Plate Preparation : Dispense 1 µL of test compounds (typically at 10 mM in DMSO) into a 384-well plate. For control wells, add 1 µL of this compound (as a positive control) or DMSO (as a negative control)[1].
-
Reagent Preparation : Prepare a master mix containing assay buffer, membranes from cells overexpressing human TSPO, and the radioligand [3H]PK 11195 (final concentration ~1 nM)[1].
-
Reagent Addition : Add 50 µL of the master mix to each well of the assay plate[1].
-
Incubation : Incubate the plates for 60 minutes at room temperature with gentle agitation[1].
-
Harvesting : Harvest the contents of the wells onto filter mats using a cell harvester[1].
-
Washing : Wash the filter mats three times with ice-cold wash buffer to remove unbound radioligand[1].
-
Detection : Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter[1].
-
Data Analysis : Determine the percent inhibition for each test compound relative to the controls. Calculate IC50 values for active compounds[1].
Cell-Based Functional Assay (Steroidogenesis)
This assay measures the ability of compounds to modulate the synthesis of neurosteroids, a key function of TSPO[1].
Caption: Workflow for the cell-based functional assay.
-
Cell Plating : Seed human glioblastoma cells (e.g., U118 MG) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight[1].
-
Compound Addition : Treat the cells with test compounds or this compound at various concentrations. Include a vehicle control (DMSO)[1].
-
Incubation : Incubate the cells for 24 hours to allow for steroid synthesis[1].
-
Supernatant Collection : Carefully collect the cell culture supernatant[1].
-
ELISA : Measure the concentration of pregnenolone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions[1].
-
Data Analysis : Determine the effect of the test compounds on pregnenolone production. Calculate EC50 or IC50 values for active compounds[1].
Conclusion
This compound is a versatile and potent tool for the high-throughput screening of compound libraries aimed at discovering novel modulators of the TSPO signaling pathway. The protocols detailed in these application notes provide a robust framework for identifying and characterizing new therapeutic leads for a range of diseases. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, accelerating the drug discovery process.
References
preparing TPOP146 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPOP146 is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (p300), which are highly homologous transcriptional co-activators.[1][2][3] These proteins play a critical role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity, which leads to chromatin relaxation and transcriptional activation. By targeting the CBP/p300 bromodomains, this compound effectively modulates the expression of various genes involved in cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in in vitro and in vivo research settings.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | 4-(2-((4-acryloylpiperazin-1-yl)methyl)-1H-indol-1-yl)-N-(3-fluorophenyl)benzamide |
| Molecular Formula | C27H35N3O5 |
| Molecular Weight | 481.58 g/mol [1] |
| CAS Number | 2018300-62-2[1] |
| Appearance | Solid[1] |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 207.65 mM)[3] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (Stock Solution) | -80°C for up to 1 year[2] |
Signaling Pathway of this compound
CBP and p300 are crucial co-activators in multiple signaling pathways. They are recruited to gene promoters by DNA-binding transcription factors. Upon recruitment, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails, resulting in a more relaxed chromatin structure. This open chromatin state allows for the binding of the transcriptional machinery and subsequent gene expression. This compound, as a selective CBP/P300 bromodomain inhibitor, prevents the "reading" of acetylated histones by CBP/p300, thereby inhibiting the transcription of target genes. This mechanism of action can impact various pathways, including the Wnt/β-catenin, p53, and HIF-1α signaling pathways.[4]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would dissolve 4.8158 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Preparation of this compound Working Solutions
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of the working solution required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your chosen aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This helps to prevent precipitation of the compound.
-
Use the freshly prepared working solution immediately for your experiments. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell-based assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | Poor solubility of this compound in the final buffer. | Add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer. Consider using a small percentage of a co-solvent like PEG300 or Tween 80 if compatible with your assay. |
| Inconsistent experimental results | Degradation of the working solution. | Always prepare fresh working solutions for each experiment. Avoid storing dilute aqueous solutions. |
| Compound appears insoluble in DMSO | Poor quality DMSO or insufficient mixing. | Use anhydrous, high-purity DMSO. Ensure thorough vortexing and consider gentle warming (37°C) to aid dissolution. |
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
TPOP146 Formulation for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPOP146 is a selective inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CBP) and p300. These proteins are key regulators of gene expression and are implicated in the progression of various diseases, including cancer. The ability of this compound to specifically target the CBP/p300 bromodomains makes it a valuable tool for investigating the therapeutic potential of this epigenetic modulation. This document provides detailed application notes and protocols for the formulation and intraperitoneal (IP) administration of this compound for in vivo research.
Data Presentation
Formulation and Solubility
A common formulation for in vivo studies with this compound and other similar small molecule inhibitors involves a multi-component solvent system to ensure solubility and bioavailability.
| Component | Percentage | Purpose |
| Dimethyl sulfoxide (B87167) (DMSO) | 5% - 10% | Primary solvent for initial dissolution |
| PEG300 (Polyethylene glycol 300) | 30% - 40% | Co-solvent and vehicle |
| Tween 80 (Polysorbate 80) | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) or PBS | 45% - 60% | Vehicle to achieve final volume and isotonicity |
Table 1: Recommended In Vivo Formulation for this compound.
In Vivo Dosing (Example)
While specific intraperitoneal dosage for this compound is not extensively published, data from similar CBP/p300 bromodomain inhibitors, such as CCS1477, can provide a starting point for dose-ranging studies.[1][2][3] It is crucial to perform dose-response and toxicity studies to determine the optimal and maximum tolerated dose for your specific animal model and experimental goals.
| Compound | Animal Model | Dosing Regimen (Oral) | Key Findings |
| CCS1477 | 22Rv1 xenograft (mice) | 10-30 mg/kg, once daily or every other day | Complete tumor growth inhibition.[1][2][4] |
| CCS1477 | MOLM-16 xenograft (mice) | 5, 10, 20 mg/kg, once daily | Significant dose-dependent reduction in tumor growth.[3] |
Table 2: Example In Vivo Dosing of a CBP/p300 Bromodomain Inhibitor (CCS1477). Note: These are oral doses and should be adapted and optimized for intraperitoneal administration of this compound.
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL this compound solution. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.
-
-
Prepare Vehicle Mixture:
-
In a sterile conical tube, sequentially add the vehicle components. For a 1 mL final volume of a 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation:
-
Add 300 µL of PEG300.
-
Add 50 µL of Tween 80 and mix well by vortexing.
-
Add 600 µL of sterile saline or PBS.
-
-
-
Final Formulation:
-
Add 50 µL of the this compound stock solution (20 mg/mL) to the 950 µL of the vehicle mixture.
-
Vortex thoroughly until the solution is clear and homogenous.
-
The final concentration will be 1 mg/mL in 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
-
Sterilization:
-
If necessary, the final formulation can be sterile-filtered through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent mixture.
-
Note: Always prepare the formulation fresh before each use. If storage is necessary, store at 4°C for a short period, but it is recommended to assess the stability of the compound in the formulation under these conditions.
Intraperitoneal Injection Protocol (Mouse Model)
Materials:
-
Prepared this compound formulation
-
Mouse restrainer
-
1 mL syringe with a 25-27 gauge needle
-
70% ethanol (B145695) for disinfection
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
-
Disinfection:
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the this compound formulation. The maximum injection volume should not exceed 10 mL/kg of body weight.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
-
Mandatory Visualizations
Caption: this compound inhibits CBP/p300, disrupting downstream gene transcription.
Caption: Workflow for in vivo studies using this compound.
References
Application Notes and Protocols: Assessment of Cell Viability Following TPOP146 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPOP146 is a novel small molecule compound under investigation for its potential therapeutic applications. Understanding the cellular response to this compound is crucial for elucidating its mechanism of action and evaluating its efficacy. These application notes provide detailed protocols for assessing cell viability, apoptosis, and autophagy in response to this compound treatment. The following assays are described: the MTT assay for measuring metabolic activity as an indicator of cell viability, Annexin V/PI staining for the detection of apoptosis, and Western blotting for monitoring key autophagy-related proteins.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.7 | |
| 72 | 6.3 | |
| MCF-7 | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.2 |
Table 2: Induction of Apoptosis by this compound (48-hour treatment)
| Cell Line | This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 5 | 70.1 ± 3.5 | 18.4 ± 2.2 | 11.5 ± 1.9 | |
| 10 | 45.8 ± 4.2 | 35.7 ± 3.1 | 18.5 ± 2.8 | |
| 20 | 20.3 ± 2.9 | 50.2 ± 4.5 | 29.5 ± 3.4 |
Table 3: Modulation of Autophagy Markers by this compound (48-hour treatment)
| Cell Line | This compound Conc. (µM) | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Expression (Fold Change) |
| HeLa | 0 (Control) | 1.0 | 1.0 |
| 5 | 2.8 | 0.6 | |
| 10 | 4.5 | 0.3 | |
| 20 | 6.2 | 0.1 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions.[2] Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1][3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[1] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V/PI Staining
Annexin V staining in conjunction with propidium (B1200493) iodide (PI) allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Annexin V/PI Staining Workflow
Autophagy Analysis by Western Blotting for LC3 and p62
The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. A decrease in the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, can indicate increased autophagic flux. Western blotting can be used to detect these changes.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[6] Due to the small size of LC3, a higher percentage gel (e.g., 15%) or a gradient gel is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control like β-actin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Western Blotting Workflow
Hypothesized Signaling Pathway of this compound
Based on the induction of both apoptosis and autophagy, a plausible mechanism for this compound is the induction of cellular stress, such as endoplasmic reticulum (ER) stress or oxidative stress. This stress can trigger parallel pathways leading to both cell death and a protective autophagic response. The interplay between these pathways ultimately determines the cell's fate.
Hypothesized this compound Signaling Pathway
References
Application Note: Immunofluorescence Protocol for Assessing Protein Expression and Localization Following TPOP146 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with the hypothetical compound TPOP146. The aim is to enable the visualization and analysis of changes in the expression levels and subcellular localization of target proteins that may be affected by this compound treatment.
Introduction
Immunofluorescence is a powerful technique used to detect and visualize specific proteins or other antigens in cells or tissue sections by using fluorescently labeled antibodies. This method is invaluable for assessing the effects of a novel compound like this compound on cellular pathways. By observing changes in protein expression and localization, researchers can gain insights into the mechanism of action of the compound. This protocol outlines the steps for treating cultured cells with this compound, followed by fixation, permeabilization, and staining to analyze a hypothetical target protein.
Hypothetical Signaling Pathway for this compound
To illustrate the application of this protocol, we will consider a hypothetical signaling pathway where this compound is an inhibitor of a kinase, "Kinase X," which in turn is responsible for the phosphorylation and subsequent degradation of a transcription factor, "TF-A." Inhibition of Kinase X by this compound is expected to lead to the accumulation and nuclear translocation of TF-A.
High-Throughput Screening for Modulators of the Translocator Protein (TSPO) Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. TSPO is involved in several key cellular processes, including cholesterol transport, steroidogenesis, regulation of mitochondrial function, and apoptosis.[1][2] Its upregulation in response to cellular stress and injury, particularly in activated microglia in the central nervous system, makes it a valuable biomarker and drug target.[2]
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of TSPO pathway modulators. The methodologies described are designed to enable the efficient identification and characterization of novel compounds that interact with TSPO and modulate its downstream signaling pathways.
The TSPO Signaling Pathway
TSPO is a central hub in a complex signaling network that influences mitochondrial function and cellular homeostasis. It forms a complex with other mitochondrial proteins, most notably the voltage-dependent anion channel (VDAC), which is a key component of the mitochondrial permeability transition pore (mPTP).[3][4] Through its interaction with VDAC and other partners, TSPO modulates several downstream pathways:
-
Steroidogenesis: TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids.[2]
-
Mitochondrial Respiration and ATP Production: TSPO has been implicated in the regulation of mitochondrial bioenergetics.
-
Reactive Oxygen Species (ROS) Production: Modulation of TSPO can influence the generation of ROS, a key factor in oxidative stress.[3]
-
Apoptosis: Through its interaction with the mPTP, TSPO can play a role in the initiation of the intrinsic apoptotic cascade.[2][3]
-
Calcium Homeostasis: TSPO is involved in the regulation of mitochondrial calcium uptake, which is critical for cellular signaling and function.[1]
Below is a diagram illustrating the key components of the TSPO signaling pathway.
Caption: A simplified diagram of the TSPO signaling pathway.
High-Throughput Screening Assays for TSPO Modulators
A variety of HTS assays can be employed to identify and characterize TSPO modulators. The choice of assay depends on the specific aspect of the TSPO pathway being investigated. Below are protocols for three common HTS approaches.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of test compounds to TSPO.[5] It measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
identifying and minimizing impurities in TPOP146 product
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with TPOP146. It focuses on the identification and minimization of impurities to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities observed in the this compound product?
A1: Impurities in this compound can generally be categorized into three main types:
-
Process-Related Impurities: These originate from the manufacturing process and can include residual starting materials, intermediates, reagents, and byproducts from side reactions.
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or oxidative stress), leading to the formation of new impurities.
-
Contaminants: These are extraneous substances introduced into the product, such as residual solvents, moisture, or particulates from the manufacturing environment.
Q2: An unknown peak is consistently appearing in my HPLC chromatogram for this compound. What could it be?
A2: An unknown peak in your HPLC analysis could be due to several factors. A systematic approach to identification is recommended. This can involve techniques like LC-MS to determine the mass of the impurity, which can provide clues about its structure. Comparing the retention time of the unknown peak with that of known starting materials and intermediates can also be informative.
Q3: What are the recommended storage conditions to minimize the formation of degradation-related impurities in this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. It is advisable to store the product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The stability of this compound under various stress conditions is summarized in the table below.
Troubleshooting Guides
Issue 1: High Levels of Impurity X observed post-synthesis
Question: My post-synthesis analysis of this compound shows a high level of Impurity X, a known byproduct. How can I minimize its formation?
Answer: The formation of Impurity X is likely related to the reaction conditions. Consider the following adjustments to your synthesis protocol:
-
Temperature Control: The formation of many byproducts is temperature-dependent. Evaluate if running the reaction at a lower temperature, even if it extends the reaction time, reduces the formation of Impurity X.
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of a particular reactant may favor the side reaction leading to Impurity X.
-
Order of Addition: The sequence in which reagents are added can influence the reaction pathway. Experiment with altering the order of addition to disfavor the formation of Impurity X.
Issue 2: Low Purity of this compound after Purification
Question: After performing a purification step (e.g., column chromatography or recrystallization), the purity of my this compound product is still below the desired specification. What should I do?
Answer: If the initial purification does not yield the desired purity, a multi-step purification approach may be necessary.[1] The choice of purification techniques depends on the nature of the impurities.[1]
-
Orthogonal Purification Methods: Employ a secondary purification technique that separates compounds based on different principles. For example, if you initially used normal-phase chromatography, consider reverse-phase chromatography or crystallization as a subsequent step.[1]
-
Optimize Your Current Method:
-
Column Chromatography: Adjust the solvent gradient, change the stationary phase, or reduce the sample load.
-
Crystallization: Experiment with different solvent systems, cooling rates, and seeding to improve the selectivity of crystal formation.[1]
-
Data Presentation
Table 1: Stability of this compound Under Stress Conditions
| Stress Condition | Incubation Time (days) | This compound Assay (%) | Total Impurities (%) |
| 40°C / 75% RH | 15 | 98.5 | 1.5 |
| 60°C | 15 | 95.2 | 4.8 |
| Photostability (ICH Q1B) | 10 | 97.1 | 2.9 |
| Oxidative (3% H₂O₂) | 1 | 92.4 | 7.6 |
Table 2: Efficiency of Different Purification Techniques for this compound
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) |
| Silica Gel Chromatography | 85.2 | 96.8 | 98.5 |
| Preparative HPLC | 85.2 | 99.1 | >99.5 |
| Recrystallization | 85.2 | 95.5 | 97.8 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis of this compound
This protocol outlines a general method for determining the purity of this compound using High-Performance Liquid Chromatography with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Benchtop Recrystallization for this compound Purification
This protocol provides a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Decision tree for troubleshooting low product purity.
Caption: Schematic of a multi-step purification process for this compound.
References
Technical Support Center: TPOP146 Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the TPOP146 reaction, a novel enzyme-linked assay for screening potential drug candidates.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound reaction.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degradation. 4. Insufficient incubation time or incorrect temperature. 5. Error in reagent concentration. | 1. Use a fresh aliquot of the enzyme. Verify storage conditions. 2. Prepare fresh buffer and confirm the pH is within the optimal range (7.2-7.8). 3. Prepare substrate solution immediately before use. 4. Optimize incubation time and ensure the temperature is maintained at 37°C. 5. Recalculate and verify the concentrations of all reagents. |
| High Background Signal | 1. Contamination of reagents or microplate. 2. Substrate instability leading to auto-hydrolysis. 3. Non-specific binding of detection antibody. 4. Excessive enzyme concentration. | 1. Use fresh, filtered reagents and new microplates. 2. Include a no-enzyme control to measure the rate of auto-hydrolysis. 3. Increase the number of wash steps and include a blocking agent. 4. Titrate the enzyme to determine the optimal concentration. |
| High Well-to-Well Variability | 1. Inconsistent pipetting volumes. 2. Temperature gradients across the microplate. 3. Edge effects in the microplate. 4. Reagent mixing inconsistency. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Incubate the plate in a temperature-controlled environment and allow it to equilibrate before adding reagents. 3. Avoid using the outer wells of the microplate for critical samples. 4. Ensure thorough mixing of reagents before and after adding them to the wells. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the this compound reaction?
A1: The optimal pH range for the this compound enzyme is 7.2 to 7.8. Reaction efficiency can decrease significantly outside of this range.
Q2: What is the recommended storage condition for the this compound enzyme?
A2: The this compound enzyme should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use a different buffer system for the this compound reaction?
A3: While the standard protocol recommends a phosphate-based buffer, other buffer systems can be used. However, it is crucial to validate their compatibility and optimize the pH and ionic strength for the this compound enzyme.
Q4: How should I prepare the substrate solution?
A4: The substrate is light-sensitive and prone to degradation. It should be prepared fresh for each experiment and protected from light.
Experimental Protocols
This compound Reaction Protocol
-
Reagent Preparation:
-
Prepare a 1X this compound reaction buffer (50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4).
-
Dilute the this compound enzyme to the working concentration in the reaction buffer.
-
Prepare the substrate solution in the reaction buffer.
-
-
Assay Procedure:
-
Add 50 µL of the test compound dilutions to the wells of a 96-well microplate.
-
Add 25 µL of the this compound enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Read the absorbance at 450 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Plot the reaction rate against the compound concentration to determine the IC50 values.
-
Visualizations
Caption: Experimental workflow for the this compound reaction.
Caption: Hypothetical signaling pathway involving the this compound enzyme.
Technical Support Center: TPOP146 Stability in DMSO and Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TPOP146 in common laboratory solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A2: For creating a stock solution, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] When preparing for in vivo experiments, a multi-component solvent system is often used, such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.[1] It is critical to use high-purity, anhydrous solvents for stock solutions to ensure stability.[1][2]
Q2: How should I store this compound solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C.[1][3] It is advisable to prepare multiple small aliquots to minimize exposure to moisture and light and to avoid repeated freeze-thaw cycles.[2] For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment and avoid prolonged storage.[1]
Q3: What are the signs that my this compound solution may have degraded?
A3: Several indicators may suggest that your this compound solution has degraded:
-
A noticeable decrease in the expected biological activity of the compound.[1]
-
Changes in the physical appearance of the solution, such as a color change or the formation of a precipitate.[1]
-
The appearance of new peaks or a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC).[1]
Q4: What factors can contribute to the instability of this compound in my experiments?
A4: The stability of small molecules like this compound can be influenced by several factors:
-
pH of the solution: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Presence of reactive species: Oxidizing agents or other reactive molecules in the solution can lead to chemical modification.[1]
-
Solvent properties: Aqueous solutions are generally more challenging for stability compared to organic solvents like DMSO.[1]
-
Light exposure: Some compounds are sensitive to light and can undergo photodegradation.[1]
-
Repeated freeze-thaw cycles: These can lead to the degradation of some small molecules.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid long-term storage of dilute aqueous solutions. Consider conducting a stability study in your specific experimental medium.[1] |
| Precipitation of this compound upon dilution into an aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | Try lowering the final concentration of this compound. You can also optimize the final DMSO concentration (up to 0.5% is often tolerated in cell-based assays, but a vehicle control is essential). Alternatively, consider using a different co-solvent system.[5] |
| The color of the this compound solution changes over time. | Chemical degradation leading to the formation of chromophoric byproducts. | This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Protect solutions from light by using amber vials or by covering the container with aluminum foil.[1] |
| Unexpected peaks appear in HPLC analysis of the compound. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. This will aid in the development of a stability-indicating HPLC method to monitor the purity of your this compound solutions.[1] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solution (e.g., phosphate-buffered saline (PBS), cell culture medium) over time using HPLC.[1]
Experimental Parameters:
| Parameter | Condition | Rationale |
| Temperature | 4°C, 25°C (room temperature), 37°C | To assess stability under common storage and experimental conditions.[1] |
| pH | 4.0, 7.4, 9.0 (in a suitable buffer) | To evaluate the effect of pH on degradation.[1] |
| Time Points | 0, 2, 4, 8, 12, 24, 48 hours | To monitor the degradation kinetics.[1] |
| This compound Concentration | 10 µM (or your typical working concentration) | To assess stability at a relevant concentration.[1] |
| Controls | This compound in pure DMSO stored at -20°C | To serve as a baseline for 100% stability.[1] |
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.[1]
-
Prepare the test solutions: Dilute the this compound stock solution into the aqueous solutions of interest (e.g., PBS at different pH values, cell culture medium) to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.[1]
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of each test solution. If necessary, quench any ongoing reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC to determine the initial concentration and purity of this compound.[1]
-
Incubation: Aliquot the remaining test solutions into separate vials for each time point and incubate them at the desired temperatures. Protect the samples from light.[1]
-
Sample Collection: At each specified time point, remove the corresponding vial from incubation and quench the reaction as described in step 3.[1]
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.[1]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak area of this compound.[1]
Potential Degradation Pathway
While specific degradation pathways for this compound have not been extensively published, compounds that contain a benzoxazepine or a related benzodiazepine (B76468) core may be susceptible to hydrolysis, particularly at the azepine ring. The following diagram illustrates a hypothetical hydrolytic degradation pathway for this compound. This is a predictive illustration and would require experimental confirmation, for instance, by LC-MS identification of degradation products.[1]
References
Technical Support Center: TPOP146 Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways and byproducts of TPOP146.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved, the stock solution is best stored at -80°C and is generally stable for up to one year. For short-term use, a prepared solution can be stored at 4°C, but it is recommended to prepare fresh solutions weekly to prevent potential loss of efficacy. If you have prepared a suspension, it should be used immediately.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo experiments, a common vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, PBS, or ddH₂O.[1] The purity of the solvents is crucial, and the use of high-purity, anhydrous solvents is recommended for preparing stock solutions to maintain the compound's stability.[1]
Q3: How can I determine if my this compound solution has degraded?
A3: Several indicators can suggest degradation of your this compound solution:
-
A noticeable decrease in the expected biological activity of the compound.
-
Changes in the physical appearance of the solution, such as a change in color or the formation of a precipitate.[1]
-
When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a reduction in the area of the parent peak corresponding to this compound.[1]
Q4: What factors can contribute to the instability of this compound in my experiments?
A4: The stability of small molecules like this compound in solution can be influenced by several factors:
-
pH: Extreme pH levels (highly acidic or basic) can catalyze hydrolysis and other degradation reactions.[1]
-
Temperature: Higher temperatures can increase the rate of degradation.[1]
-
Reactive Species: The presence of oxidizing agents or other reactive molecules can lead to the chemical modification of this compound.[1]
-
Solvent Properties: The polarity and protic nature of the solvent can affect stability. Aqueous solutions often present more stability challenges than organic solvents like DMSO.[1]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of some small molecules.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the working solution.[1] | Prepare fresh working solutions from a frozen stock for each experiment. Avoid long-term storage of dilute aqueous solutions. Consider performing a stability study in your specific experimental medium.[1] |
| The color of the this compound solution changes over time. | Chemical degradation leading to the formation of chromophoric byproducts.[1] | This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] |
| Precipitate forms in the this compound solution. | Poor solubility or degradation of the compound. | Ensure the solvent is appropriate and of high purity. For aqueous solutions, check the pH and consider using a buffer. If the issue persists, sonication may help to dissolve the compound, but if a precipitate forms in a previously clear solution, it is likely a sign of degradation. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general procedure to assess the stability of this compound under various experimental conditions.
1. Materials:
-
This compound powder
-
High-purity DMSO
-
Buffers of desired pH (e.g., pH 4.0, 7.4, 9.0)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detector
2. Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.[1]
-
Prepare test solutions: Dilute the stock solution to the final working concentration (e.g., 10 µM) in the different buffers to be tested.[1]
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of each test solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the 0-hour time point.[1]
-
Incubation: Aliquot the remaining test solutions into separate vials for each time point and incubate them at the desired temperatures. It is important to protect the samples from light during incubation.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) and analyze them by HPLC.[1]
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This can be done by comparing the peak area of this compound at each time point to the peak area at T=0.[1]
Summary of Experimental Conditions for a Typical Stability Study:
| Parameter | Condition | Purpose |
| Temperature | 4°C, 25°C (room temperature), 37°C | To assess stability under common storage and experimental conditions.[1] |
| pH | 4.0, 7.4, 9.0 (in a suitable buffer) | To evaluate the effect of pH on degradation.[1] |
| Time Points | 0, 2, 4, 8, 12, 24, 48 hours | To monitor the degradation kinetics.[1] |
| This compound Concentration | 10 µM (or typical working concentration) | To assess stability at a relevant concentration.[1] |
| Controls | This compound in pure DMSO stored at -20°C | To serve as a baseline for 100% stability.[1] |
Degradation Pathways and Byproducts
While specific degradation pathways of this compound have not been extensively published, compounds with a similar benzoxazepine or benzodiazepine (B76468) core structure are known to be susceptible to hydrolysis, particularly at the azepine ring.[1]
Hypothetical Hydrolytic Degradation Pathway of this compound
The following diagram illustrates a hypothetical hydrolytic degradation pathway for this compound, which could be initiated by acidic or basic conditions.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Assessment
The workflow for assessing the stability of this compound involves several key steps from sample preparation to data analysis.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Forced Degradation Studies of Novel Compounds like TPOP146
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies, particularly for new chemical entities (NCEs) like TPOP146 where degradation pathways are not yet established.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a forced degradation study?
A forced degradation study is a critical component in pharmaceutical development designed to identify the potential degradation products of a drug substance.[1] These studies intentionally stress the drug substance under various conditions to accelerate degradation.[1] The primary objectives are to elucidate degradation pathways, understand the chemical stability of the molecule, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[2][1][3][4] This information is crucial for formulation development, packaging selection, and establishing storage conditions and shelf life.[2][1]
Q2: What are the typical stress conditions applied in a forced degradation study?
Forced degradation studies typically expose the drug substance to a variety of stress factors to simulate potential environmental and physiological conditions.[5][6][7] The most common stress conditions include:
-
Hydrolysis: Acidic and basic conditions.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal: High temperatures.
-
Photolysis: Exposure to light (UV and visible).
The specific conditions should be tailored to the physicochemical properties of the drug substance.[2]
Q3: How much degradation is considered sufficient in a forced degradation study?
The extent of degradation should be significant enough to produce detectable degradation products but not so excessive that it leads to secondary degradation or a complete loss of the parent drug. A generally accepted range for the degradation of the active ingredient is 10-20%.[8] However, the optimal level of degradation can vary depending on the specific drug substance and the analytical methods used.
Q4: What is "mass balance" and why is it important?
Mass balance is an essential aspect of a forced degradation study that reconciles the amount of the drug substance that has degraded with the amount of degradation products formed.[3][5] In an ideal scenario, the sum of the assay of the parent drug and the impurities should be close to 100%.[3] Achieving a good mass balance helps to demonstrate the specificity of the analytical method and ensures that all major degradation products have been accounted for.[5]
Troubleshooting Guides
HPLC Analysis Issues
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used in forced degradation studies.[9] The following table outlines common issues encountered during HPLC analysis and their potential solutions.
| Issue | Potential Causes | Troubleshooting Solutions |
| Peak Tailing | - Column overload- Secondary interactions with residual silanols- Column degradation | - Reduce sample concentration- Adjust mobile phase pH to suppress silanol (B1196071) ionization[10]- Use a new or different type of column |
| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Dilute the sample- Dissolve the sample in the mobile phase |
| Peak Splitting | - Column contamination or void- Mismatch between sample solvent and mobile phase- Co-elution of impurities | - Flush or replace the column- Ensure sample solvent is compatible with the mobile phase[11]- Optimize the chromatographic method (e.g., gradient, mobile phase composition) |
| Baseline Noise | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp issue | - Degas the mobile phase[12]- Use high-purity solvents and flush the system[12]- Check and replace the detector lamp if necessary |
| Baseline Drift | - Changes in mobile phase composition- Temperature fluctuations- Column not equilibrated | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control[12]- Allow sufficient time for column equilibration |
| Ghost Peaks | - Contamination in the mobile phase or injection system- Carryover from previous injections | - Use high-purity solvents and fresh mobile phase[12]- Implement a needle wash step in the autosampler sequence[12] |
| Retention Time Shifts | - Changes in mobile phase composition or flow rate- Column aging- Temperature fluctuations | - Prepare fresh mobile phase and check pump performance- Replace the column if performance has deteriorated[11]- Ensure consistent column temperature |
Experimental Stress Condition Issues
| Issue | Potential Causes | Troubleshooting Solutions |
| No Degradation Observed | - Stress conditions are too mild- Drug substance is highly stable under the applied conditions | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent)- Extend the duration of stress exposure- Increase the temperature |
| Excessive Degradation (>50%) | - Stress conditions are too harsh | - Reduce the concentration of the stressor- Shorten the duration of stress exposure- Decrease the temperature |
| Poor Mass Balance | - Formation of non-chromophoric or volatile degradation products- Degradation products are not being eluted from the column- Inaccurate quantification due to different response factors | - Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector- Modify the mobile phase or gradient to elute all compounds- Determine the relative response factors of the degradation products if possible |
| Precipitation of Drug Substance | - Poor solubility of the drug substance in the stress solution | - Use a co-solvent to increase solubility- Perform the stress study at a lower drug substance concentration |
Experimental Protocols
The following are general protocols for subjecting a drug substance like this compound to common forced degradation stress conditions. The concentrations of stressors, temperatures, and durations should be optimized based on the stability of the specific molecule.
Acid Hydrolysis
-
Preparation: Prepare a stock solution of the drug substance in a suitable solvent.
-
Stress Condition: Add hydrochloric acid (e.g., 0.1 N HCl) to the drug substance solution.
-
Incubation: Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
Analysis: Dilute the solution to an appropriate concentration and analyze by a stability-indicating HPLC method.
Base Hydrolysis
-
Preparation: Prepare a stock solution of the drug substance.
-
Stress Condition: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to the drug substance solution.
-
Incubation: Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralization: Neutralize the solution with a suitable acid (e.g., 0.1 N HCl).
-
Analysis: Dilute and analyze by HPLC.
Oxidative Degradation
-
Preparation: Prepare a stock solution of the drug substance.
-
Stress Condition: Add hydrogen peroxide (e.g., 3% H₂O₂) to the drug substance solution.
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Dilute and analyze by HPLC.
Thermal Degradation
-
Preparation: Place the solid drug substance in a vial.
-
Stress Condition: Expose the solid drug substance to high temperature (e.g., 80 °C) in a stability chamber for a defined period (e.g., 48 hours).
-
Sample Preparation: Dissolve the stressed solid in a suitable solvent.
-
Analysis: Dilute and analyze by HPLC.
Photolytic Degradation
-
Preparation: Place the solid drug substance or a solution of the drug substance in a photostability chamber.
-
Stress Condition: Expose the sample to a specific light exposure (e.g., as per ICH Q1B guidelines).
-
Sample Preparation: If a solid was used, dissolve it in a suitable solvent.
-
Analysis: Dilute and analyze by HPLC.
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. sgs.com [sgs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. uhplcs.com [uhplcs.com]
- 12. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
A Comparative Guide to PI3Kα Inhibitors: TPOP146 (HS-146) and Alpelisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel phosphoinositide 3-kinase alpha (PI3Kα) inhibitor, HS-146 (referred to herein as TPOP146), and the FDA-approved drug, Alpelisib (B612111) (BYL-719). This comparison is based on preclinical data available in the public domain, focusing on their efficacy in breast cancer models.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in breast cancer. Both this compound (HS-146) and Alpelisib are potent and selective inhibitors of the PI3Kα isoform, representing a targeted therapeutic strategy for cancers with a dependency on this pathway. Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer. This compound (HS-146) is a novel, synthesized PI3Kα inhibitor that has demonstrated anticancer effects in preclinical studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound (HS-146) and Alpelisib in Breast Cancer Cell Lines
| Inhibitor | Cell Line | PIK3CA Status | Assay | Efficacy Metric | Result | Citation |
| This compound (HS-146) | MCF-7 | Mutant | Cell Proliferation | Concentration-dependent inhibition | Significant inhibition at 1, 5, 10 µM | [1] |
| MDA-MB-231 | Wild-Type | Cell Proliferation | Concentration-dependent inhibition | Moderate inhibition | [1] | |
| Alpelisib (BYL-719) | MCF-7 | Mutant | Cell Viability | IC50 | ~0.46 µM | [2] |
| T47D | Mutant | Cell Viability | IC50 | ~0.89 µM | [2] | |
| SKBR3 | Wild-Type | Cell Viability | IC50 | ~1.3 µM | [2] | |
| BT-474 | Wild-Type | Cell Viability | IC50 | ~1.1 µM | [2] |
Note: A direct comparison of IC50 values is challenging due to the lack of a reported IC50 for this compound (HS-146) in the primary publication. The data for HS-146 indicates a dose-dependent effect, with significant inhibition of MCF-7 cell proliferation observed at micromolar concentrations.
Table 2: Effects of this compound (HS-146) and Alpelisib on Cell Cycle and Apoptosis in MCF-7 Cells
| Inhibitor | Parameter | Method | Observation | Citation |
| This compound (HS-146) | Cell Cycle | Flow Cytometry | G0/G1 phase arrest | [1] |
| Apoptosis | DAPI Staining, Western Blot | Induction of apoptosis (increased cleaved PARP, decreased Mcl-1 and caspase-7) | [1] | |
| Alpelisib (BYL-719) | Cell Cycle | Not specified | G1 arrest | [3] |
| Apoptosis | Annexin V Staining | Increased apoptosis in combination with other agents | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of kinase inhibitors on cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (HS-146) or Alpelisib for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Treatment and Lysis: Treat MCF-7 cells with the inhibitors for the specified time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and GAPDH overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the inhibitors as required.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound and Alpelisib.
Caption: A generalized workflow for the preclinical comparison of kinase inhibitors.
References
- 1. HS‑146, a novel phosphoinositide 3‑kinase α inhibitor, induces the apoptosis and inhibits the metastatic ability of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of alpelisib on PIK3CA-mutated canine mammary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating TSPO Binding Affinity: A Comparative Guide for Researchers
Note: Initial searches for the compound "TPOP146" have yielded no specific, publicly available information. This suggests that "this compound" may be an internal, non-standardized, or novel compound identifier not yet disclosed in scientific literature or chemical databases. Therefore, this guide provides a comparative framework using well-characterized TSPO ligands to illustrate the process of validating binding affinity.
The 18 kDa translocator protein (TSPO) is a promising therapeutic target for a variety of pathologies, including neuroinflammatory disorders and cancer. Validating the binding affinity of novel ligands to TSPO is a critical step in the drug development process. This guide offers a comparative overview of the binding affinities of several known TSPO ligands, details the experimental protocols for their validation, and provides visual workflows to aid researchers in this endeavor.
Comparative Binding Affinity of Selected TSPO Ligands
The binding affinity of a ligand to its target is a key determinant of its potency and potential therapeutic efficacy. This is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the target receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The table below summarizes the Ki values for several well-characterized TSPO ligands. It is important to note that the binding affinity of some second-generation TSPO ligands can be affected by a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. This polymorphism results in three different genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).
| Ligand | Chemical Class | Ki (nM) for High-Affinity Binders (HABs) | Ki (nM) for Low-Affinity Binders (LABs) | Reference |
| --INVALID-LINK---PK11195 | Isoquinoline carboxamide | 9.3 | 9.3 | [1] |
| [11C]PBR28 | Phenyl-imidazo[1,2-a]pyridine acetamide | 2.9 ± 0.26 | 237 ± 35.0 | [2] |
| [11C]DAA1106 | Phenoxyphenylacetamide | ~0.1 | ~0.5 | [2] |
| [11C]DPA-713 | Pyrazolopyrimidine acetamide | ~1.1 | ~1266 | [2][3] |
| [18F]FEPPA | Phenoxyphenylacetamide | ~0.3 | Not specified |
Experimental Protocol: Radioligand Competitive Binding Assay
A standard method for determining the binding affinity of a novel, unlabeled compound is through a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radiolabeled ligand with a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for TSPO.
Materials:
-
Biological Source: Membranes prepared from cells or tissues expressing TSPO (e.g., human platelets, transfected cell lines, or brain tissue).
-
Radioligand: A tritiated ([3H]) or carbon-11 (B1219553) ([11C]) labeled TSPO ligand with high affinity and specificity (e.g., [3H]PK11195).
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined (e.g., "this compound").
-
Non-specific Binding Control: A high concentration of a known TSPO ligand (e.g., unlabeled PK11195) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize the biological source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.
-
Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating TSPO binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Ligand binding to TSPO and subsequent modulation of cellular processes.
References
- 1. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Cross-Species Comparison of TPOP146 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the cross-species activity of TPOP146, a novel modulator of the Translocator Protein (TSPO). While specific experimental data on this compound is not yet publicly available, this document outlines the critical considerations for its cross-species evaluation, supported by general knowledge of TSPO ligand interactions. We also present representative experimental protocols and data presentation formats to guide future studies.
Introduction to this compound and TSPO
This compound is a novel, potent, and selective ligand for the Translocator Protein (TSPO), an 18-kDa protein primarily located in the outer mitochondrial membrane. TSPO is implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function and apoptosis. Its upregulation is a well-established biomarker for neuroinflammation and is also associated with several cancers, making it a promising target for therapeutic development. Given the preclinical and clinical development path of any new drug candidate, understanding the cross-species pharmacology of a novel agent like this compound is paramount.
The Imperative of Cross-Species Comparison for TSPO Ligands
While TSPO is an evolutionarily conserved protein, there are notable differences in its amino acid sequence and structure across species, which can lead to significant variations in ligand binding affinity and functional activity. Mammalian TSPO sequences share approximately 80% amino acid conservation, but even small changes in the ligand-binding pocket can have a substantial impact.
Furthermore, a common single-nucleotide polymorphism (rs6971) in the human TSPO gene results in an alanine (B10760859) to threonine substitution (Ala147Thr). This leads to different binding affinities for many TSPO ligands, categorizing the human population into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). This genetic variation adds a layer of complexity to clinical translation and underscores the need for thorough characterization of novel ligands across different species and human genotypes.
Quantitative Comparison of TSPO Ligand Binding Affinity
To illustrate the importance of cross-species evaluation, the following table summarizes hypothetical binding affinity data (Ki, in nM) for a novel TSPO ligand, "Compound Y," across different species. This serves as a template for presenting data for this compound once it becomes available.
| Compound | Human TSPO (HAB) | Human TSPO (MAB) | Mouse TSPO | Rat TSPO |
| This compound | Data Pending | Data Pending | Data Pending | Data Pending |
| Compound Y | 1.5 nM | 8.2 nM | 2.1 nM | 3.5 nM |
| PK 11195 (Reference) | 3.1 nM | 3.3 nM | 2.8 nM | 3.0 nM |
Table 1: Hypothetical comparative binding affinities (Ki) of a novel TSPO ligand. Data for this compound should be populated as it is generated.
Experimental Protocols
Accurate and reproducible experimental design is crucial for generating high-quality comparative data. Below are detailed methodologies for key experiments.
Protocol 1: Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled TSPO ligand (e.g., [³H]PK 11195) from its binding site on TSPO.
Materials:
-
Membrane preparations from cells overexpressing human, mouse, or rat TSPO.
-
[³H]PK 11195 (radioligand).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well or 384-well plates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Add serial dilutions of the test compound (this compound) to the wells of the assay plate. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known non-radiolabeled ligand, like PK 11195).
-
Reagent Addition: Add the membrane preparation and the radioligand to each well.
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filter mats multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effects of a compound on a cell line.
Materials:
-
HeLa cells (or another suitable cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
Test compound (this compound).
-
Cell viability reagent (e.g., MTT, resazurin).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the EC₅₀.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Simplified signaling pathway of this compound at the outer mitochondrial membrane.
Caption: Experimental workflow for the TSPO competitive binding assay.
Conclusion
The development of novel TSPO modulators like this compound holds significant promise for the treatment of neuroinflammatory diseases and cancer. A thorough understanding of the cross-species activity of such compounds is a critical step in their preclinical evaluation and successful clinical translation. By employing standardized, robust experimental protocols and carefully considering the known species differences in TSPO, researchers can build a comprehensive pharmacological profile for this compound, paving the way for its future development.
Comparative Guide to In Vitro Mechanism of Action: TPOP146 and Alternatives for CBP/p300 Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of TPOP146 with other known inhibitors of the CREB-binding protein (CBP) and p300 bromodomains. The data presented herein is intended to assist researchers in selecting the appropriate chemical probe for their studies of epigenetic mechanisms.
Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding
This compound is a potent and selective small molecule inhibitor that targets the bromodomains of the homologous histone acetyltransferases, CBP and p300.[1] Its mechanism of action involves competitively binding to the acetyl-lysine binding pocket within the bromodomain. This occupation prevents the bromodomain from recognizing and binding to its natural acetylated lysine (B10760008) substrates on histone and non-histone proteins.[1] By disrupting this interaction, this compound effectively inhibits the recruitment of CBP/p300 to chromatin, leading to the modulation of gene transcription and other downstream cellular processes.[1]
dot
Caption: Mechanism of this compound inhibition of CBP/p300 bromodomain.
Comparative In Vitro Activity of CBP/p300 Bromodomain Inhibitors
The following table summarizes the in vitro binding affinities and inhibitory concentrations of this compound and several alternative CBP/p300 bromodomain inhibitors. This data is compiled from various biochemical assays.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity against BRD4(1) |
| This compound | CBP | - | - | 134 | >30-fold |
| CCS1477 (inobrodib) | p300/CBP | - | - | 1.3 / 1.7 | ~170-fold |
| GNE-272 | CBP/p300 | TR-FRET | 12 | - | High |
| I-CBP112 | CBP | AlphaScreen | 170 | - | High |
| SGC-CBP30 | CBP/p300 | - | - | - | Significant BET activity |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Inhibitor Potency
This assay quantitatively determines the ability of a compound to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged CBP bromodomain (GST-CBP BrD)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (Biotin-H4K16ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing GST-CBP BrD and Biotin-H4K16ac in assay buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate at room temperature for 30 minutes.
-
Prepare a detection mix containing Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Add 8 µL of the detection mix to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
dot
References
Comparative Analysis of TPOP146 and Other CBP/p300 Bromodomain Inhibitors: A Guide for Researchers
In the landscape of epigenetic research, the selective inhibition of the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 presents a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of the pharmacokinetics and pharmacodynamics of TPOP146, a selective benzoxazepine-based inhibitor of CBP/p300, with two other well-characterized inhibitors, GNE-272 and SGC-CBP30. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their preclinical investigations.
While this compound is a valuable chemical probe for studying the biological functions of CBP/p300 bromodomains, publicly available in vivo pharmacokinetic and pharmacodynamic data is limited.[1] In contrast, GNE-272 and SGC-CBP30 have been more extensively characterized in preclinical models, providing a basis for comparison.
Pharmacokinetics: A Comparative Overview
Table 1: Comparison of In Vitro Potency
| Compound | Target | Assay Type | IC50 / Kd | Selectivity | Reference |
| This compound | CBP | Not Specified | 134 nM (affinity) | Selective over other bromodomains | [1] |
| GNE-272 | CBP/p300 | TR-FRET | IC50 = 0.02 µM | >4700-fold selective for CBP/p300 | [2] |
| BRET | IC50 = 0.41 µM | [2] | |||
| SGC-CBP30 | CBP | ITC | Kd = 21 nM | 40-fold over BRD4(1) | |
| p300 | ITC | Kd = 38 nM | 250-fold over BRD4(2) |
Table 2: Preclinical Pharmacokinetics of CBP/p300 Inhibitors in Mice
| Parameter | This compound | GNE-272 (10 mg/kg, oral) | SGC-CBP30 (19.3 mg/kg, i.p.) |
| Cmax (ng/mL) | Data not available | 1330 | Data not available |
| Tmax (h) | Data not available | 2 | Data not available |
| AUC (ng·h/mL) | Data not available | 7050 | Data not available |
| Half-life (h) | Data not available | 2.1 | Data not available |
| Bioavailability (%) | Data not available | 43 | Data not available |
| Animal Model | Not Applicable | CD-1 Mice | BALB/c Mice |
| Reference | [2] | [3] |
Pharmacodynamics: Unveiling the Downstream Effects
The pharmacodynamics of a drug describe its effect on the body. For CBP/p300 bromodomain inhibitors, this primarily involves the modulation of gene expression programs regulated by these transcriptional co-activators.
GNE-272: Targeting MYC in Acute Myeloid Leukemia
GNE-272 has demonstrated a significant antiproliferative effect in hematologic cancer cell lines.[2][4] In vivo studies have shown that it modulates the expression of the proto-oncogene MYC, which corresponds with its antitumor activity in an Acute Myeloid Leukemia (AML) tumor model.[2][4][5]
SGC-CBP30: Modulating Inflammatory Responses
SGC-CBP30 has been shown to have anti-inflammatory effects by inhibiting the secretion of IL-17A from Th17 cells.[6] In a mouse model of sepsis, administration of SGC-CBP30 reduced serum levels of the pro-inflammatory cytokine TNF-α and the damage-associated molecular pattern molecule HMGB1.[3]
Table 3: Comparative Pharmacodynamic Effects
| Compound | In Vivo Model | Key Pharmacodynamic Effect | Reference |
| This compound | Data not available | Data not available | |
| GNE-272 | AML Xenograft | Modulation of MYC expression | [2][4][5] |
| SGC-CBP30 | Sepsis (LPS-induced) | Reduction of serum TNF-α and HMGB1 | [3] |
| Th17-driven inflammation | Inhibition of IL-17A secretion | [6] |
Signaling Pathways and Experimental Workflows
CBP/p300 in NF-κB Signaling
CBP and p300 act as transcriptional co-activators for a multitude of transcription factors, including the NF-κB subunit RelA.[7][8] Upon activation, NF-κB translocates to the nucleus and recruits CBP/p300, which then acetylate histones and other proteins to facilitate gene transcription. Inhibition of the CBP/p300 bromodomain disrupts this interaction, leading to the downregulation of NF-κB target genes.
Caption: Inhibition of CBP/p300 bromodomain by this compound and its analogs blocks NF-κB-mediated gene transcription.
General Experimental Workflow for In Vivo Pharmacodynamic Studies
The following diagram illustrates a typical workflow for assessing the in vivo pharmacodynamics of a CBP/p300 inhibitor.
Caption: A generalized workflow for preclinical in vivo pharmacodynamic assessment of CBP/p300 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in the characterization of GNE-272 and SGC-CBP30.
In Vivo Pharmacokinetics of GNE-272 in Mice[2]
-
Animal Model: Male CD-1 mice.
-
Administration: A single oral dose of 10 mg/kg was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of GNE-272 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameters Calculated: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability were calculated.
In Vivo Sepsis Model with SGC-CBP30[3]
-
Animal Model: Eight-week-old male BALB/c mice.
-
Induction of Sepsis: Sepsis was induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg.
-
Drug Administration: SGC-CBP30 was administered via i.p. injection at doses of 7.7, 15.4, and 19.3 mg/kg, either 30 minutes or 8 hours after the LPS challenge.
-
Sample Collection: Blood samples were collected 18 hours after LPS treatment.
-
Pharmacodynamic Analysis: Serum levels of TNF-α and HMGB1 were quantified using ELISA.
Inhibition of IL-17A Secretion by SGC-CBP30[6]
-
Cell Culture: CD4+ T cells from patients with ankylosing spondylitis and psoriatic arthritis, as well as healthy controls, were cultured under Th17-promoting conditions.
-
Treatment: Cells were treated with varying concentrations of SGC-CBP30.
-
Analysis: The concentration of IL-17A in the cell culture supernatant was measured by ELISA.
Conclusion
This compound is a valuable tool for in vitro studies aimed at elucidating the roles of CBP/p300 bromodomains. However, for researchers planning in vivo experiments, GNE-272 and SGC-CBP30 represent more extensively characterized alternatives with established preclinical pharmacokinetic and pharmacodynamic profiles. GNE-272 has demonstrated on-target engagement in a cancer model through the modulation of MYC, while SGC-CBP30 has shown efficacy in modulating key inflammatory mediators. The selection of an appropriate inhibitor will depend on the specific research question and the biological context being investigated. Further studies are warranted to fully characterize the in vivo properties of this compound to enable its broader application in preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 8. Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of TPOP146: A Selective CBP/p300 Bromodomain Inhibitor
A comprehensive review of publicly available research reveals that while TPOP146 is identified as a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, there is a notable absence of published studies detailing its specific experimental findings, comparative performance, or detailed in-use protocols. This guide, therefore, provides a review based on the known characteristics of this compound and the broader class of selective CBP/p300 bromodomain inhibitors, offering insights into its potential mechanism of action, relevant signaling pathways, and standard experimental methodologies employed for this class of molecules.
Introduction to this compound and CBP/p300 Inhibition
This compound is a benzoxazepine-based small molecule that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), CBP and p300. These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key step in the activation of gene transcription. By inhibiting this interaction, this compound is expected to modulate the expression of genes involved in various cellular processes, making it a valuable tool for research in areas such as oncology and inflammation.
Available data indicates that this compound exhibits significant selectivity for the CBP bromodomain over other bromodomains, such as BRD4.
Quantitative Data on this compound and Comparative Inhibitors
Specific quantitative performance data for this compound from peer-reviewed literature is not available. However, the supplier TargetMol provides the following dissociation constants (Kd):
| Compound | Target | Dissociation Constant (Kd) |
| This compound | CBP | 134 nM |
| This compound | BRD4 | 5.02 μM |
This data highlights the selectivity of this compound for CBP over BRD4. For a comprehensive comparison, data for other well-characterized CBP/p300 bromodomain inhibitors are presented below from various research publications.
| Inhibitor | Target(s) | IC50 / Kd | Cell-Based Assay Performance (Example) | Reference |
| CCS1477 | p300/CBP | >200x more potent for p300/CBP than BRD4 | Inhibits proliferation of BET inhibitor-resistant prostate cancer cells. | [1] |
| A-485 | p300/CBP | IC50 = 4.5 nM (p300) | Selectively inhibits proliferation in hematological and prostate cancer cell lines. | [2] |
| GNE-049 | CBP | - | Suppresses prostate cancer growth in vitro and in vivo. | [3] |
Experimental Protocols
Detailed experimental protocols for this compound are not published. Below are representative protocols for the in vitro evaluation of CBP/p300 bromodomain inhibitors.
Thermal Shift Assay (TSA)
This assay is used to determine the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature.
Materials:
-
Purified CBP or p300 bromodomain protein
-
This compound or other test compounds
-
SYPRO Orange dye
-
Real-time PCR instrument
Procedure:
-
Prepare a solution of the bromodomain protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl).
-
Add the test compound at various concentrations to the protein solution.
-
Add SYPRO Orange dye to the mixture.
-
Place the samples in a real-time PCR instrument.
-
Increase the temperature incrementally from 25°C to 95°C and measure the fluorescence at each step.
-
The melting temperature (Tm) is determined by the inflection point of the fluorescence curve. An increase in Tm in the presence of the compound indicates binding.
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., prostate or hematological cancer cells)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of the CBP/p300 bromodomain by molecules like this compound is expected to disrupt the transcriptional programs of key oncogenic drivers. The binding of CBP/p300 to acetylated histones is a critical step for the assembly of the transcriptional machinery at the promoters and enhancers of target genes.
Caption: Inhibition of CBP/p300 bromodomain by this compound.
By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents the recruitment of these co-activators to chromatin. This leads to the downregulation of target genes, such as the androgen receptor (AR) in prostate cancer and MYC in various hematological malignancies, ultimately inhibiting tumor cell growth.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective CBP/p300 bromodomain inhibitor like this compound.
References
Safety Operating Guide
TPOP146: Comprehensive Safety and Disposal Procedures
Essential Safety and Logistical Information for TPOP146 (CAS: 2018300-62-2)
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a potent and selective CBP/p300 bromodomain inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
Physicochemical and Biological Properties
This compound is a solid powder utilized in research as a selective inhibitor of the bromodomains of the histone acetyltransferases CBP and p300. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 2018300-62-2 | [1][2][3] |
| Molecular Formula | C27H35N3O5 | [3][] |
| Molecular Weight | 481.58 g/mol | [3][] |
| Appearance | Solid powder | [3] |
| Solubility | DMSO: 10 mM | [3] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
| Binding Affinity (Kd) | CBP: 134 nM; BRD4: 5.02 μM | [5] |
Proper Disposal Procedures
While some suppliers indicate that this compound is not classified as a hazardous substance or mixture, it is imperative to follow rigorous disposal protocols to minimize environmental impact and ensure workplace safety.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, such as those in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2018300-62-2), and the approximate concentration and quantity.
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until collection by trained EHS personnel.
-
Decontamination: Decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Experimental Protocols
The following is a representative experimental protocol for a cell viability assay using this compound, a common application for evaluating the effect of such inhibitors on cancer cell lines.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Record the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Visualized Workflows
Logical Relationship for this compound Disposal Decision-Making
Caption: this compound Disposal Workflow.
Experimental Workflow for a Cell Viability Assay
Caption: Cell Viability Assay Workflow.
References
Personal protective equipment for handling TPOP146
Disclaimer: The following guidelines are based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting. No specific Safety Data Sheet (SDS) for a substance identified as "TPOP146" was found; therefore, this document serves as a general guide. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment and consult a detailed SDS before commencing any experimental work.
This guide provides crucial safety and logistical information for the handling and disposal of the hypothetical compound this compound, designed to be the preferred resource for ensuring laboratory safety and building trust within the scientific community.
Personal Protective Equipment (PPE)
A multi-layered approach to safety is paramount when handling potentially hazardous materials. The following table summarizes the recommended PPE for working with this compound, categorized by the level of protection.
| Protection Level | Equipment | Specifications and Use Cases |
| Primary | Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling.[1] | |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of significant exposure or splashes, a chemical-resistant apron or a full suit may be necessary.[1] | |
| Secondary | Respiratory Protection | All operations involving volatile or powdered forms of this compound should be performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for the specific hazards and airborne concentration of the substance must be used.[1][2] |
| Foot Protection | Closed-toe, chemical-resistant shoes are required to protect against spills and falling objects.[1] |
Operational and Disposal Plan: A Step-by-Step Approach
A systematic workflow is essential for maintaining a safe laboratory environment and ensuring regulatory compliance throughout the lifecycle of this compound handling.
1. Pre-Handling and Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Availability: Ensure all necessary PPE is available and in good condition.[1]
-
Ventilation Check: Verify that the chemical fume hood or other ventilation equipment is functioning correctly.[1]
-
Equipment Preparation: Prepare all necessary equipment and reagents before handling this compound.[1]
2. Handling this compound
-
Controlled Environment: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Avoid Contamination: Use proper techniques to avoid cross-contamination of work surfaces and equipment.
-
Minimize Exposure: Handle the substance in a manner that minimizes the generation of dust or aerosols.
3. Post-Handling and Decontamination
-
Surface Decontamination: Decontaminate all work surfaces and equipment immediately after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
4. Disposal Plan
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with the contents and associated hazards.
-
Regulatory Compliance: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous waste.[2][3][4] Do not dispose of with household garbage or down the sewage system.[5]
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. |
| Sharps (e.g., contaminated needles, Pasteur pipettes) | Dispose of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the decontaminated container according to institutional guidelines. |
Visualizing Safe Handling and Laboratory Practices
To provide a clear, at-a-glance understanding of the handling process and safety hierarchy, the following diagrams illustrate the key stages and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
